![molecular formula C9H18O B1373090 (1R)-1-cycloheptylethan-1-ol CAS No. 1225478-35-2](/img/structure/B1373090.png)
(1R)-1-cycloheptylethan-1-ol
Overview
Description
“(1R)-1-cycloheptylethan-1-ol” is an organic compound that belongs to the group of cycloheptane derivatives. It is also known as 1R,2R-cycloheptanediol. The compound has a CAS Number of 1225478-35-2 .
Molecular Structure Analysis
The molecular formula of “(1R)-1-cycloheptylethan-1-ol” is C9H18O . It has a molecular weight of 142.24 g/mol . The InChI code for this compound is 1S/C9H18O/c1-8(10)9-6-4-2-3-5-7-9/h8-10H,2-7H2,1H3/t8-/m1/s1 .Scientific Research Applications
Enzymatic Synthesis and Molecular Recognition
- Enzymatic Synthesis and Recognition in Tea Flowers : Tea (Camellia sinensis) flowers contain enzymes that specifically produce chiral flavor compounds such as (R)- and (S)-1-phenylethanol, demonstrating the potential for enzymatic synthesis of enantiopure 1-phenylethanol using plant-derived genes (Zhou et al., 2019).
Chiral Solvating Agents and Asymmetric Synthesis
- Use as Chiral Solvating Agents : Compounds like optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, derived from similar processes, are used as chiral solvating agents for molecular recognition of enantiomers by NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).
Stereochemistry and Chemical Reactions
- Investigations into Stereochemistry : Studies on compounds like (1R,2R,4S)-1,2-epoxy-p-menthan-4-ol, related to (1R)-1-cycloheptylethan-1-ol, reveal insights into stereochemistry and chemical reactions involving cyclohexene epoxides (Kozma, Cristea, & Müller, 2004).
Advanced Organic Synthesis and Catalysis
- Application in Advanced Organic Synthesis : The use of similar compounds in advanced organic synthesis, such as in the gold(I)-catalyzed ring expansion of cyclopropanols, highlights the potential for (1R)-1-cycloheptylethan-1-ol in catalytic processes and organic transformations (Sordo & Ardura, 2008).
Safety And Hazards
properties
IUPAC Name |
(1R)-1-cycloheptylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(10)9-6-4-2-3-5-7-9/h8-10H,2-7H2,1H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACFFEJPHIAXMP-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-cycloheptylethan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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